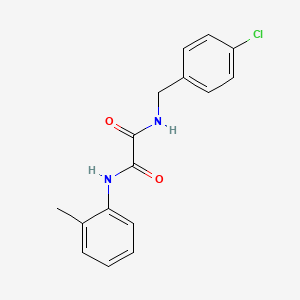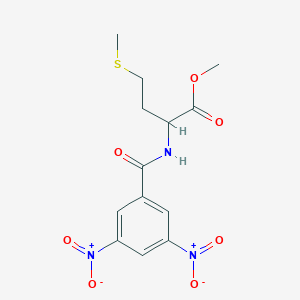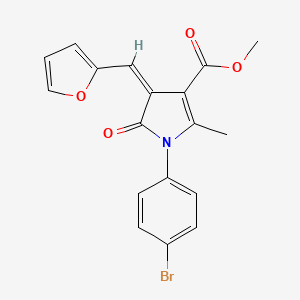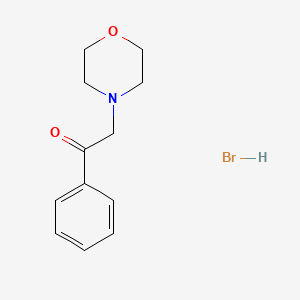
N-(4-chlorobenzyl)-N'-(2-methylphenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-N'-(2-methylphenyl)ethanediamide, also known as ABT-594, is a synthetic compound that belongs to the class of analgesics called nicotinic acetylcholine receptor agonists. ABT-594 has been extensively studied for its potential use as a pain reliever, and its unique mechanism of action has garnered significant attention in the scientific community.
作用机制
N-(4-chlorobenzyl)-N'-(2-methylphenyl)ethanediamide is a potent agonist of the α4β2 nicotinic acetylcholine receptor. This receptor is found in the brain and is involved in the modulation of pain signals. Activation of this receptor by N-(4-chlorobenzyl)-N'-(2-methylphenyl)ethanediamide leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the modulation of pain and mood.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(2-methylphenyl)ethanediamide has been shown to produce potent analgesic effects in animal models of pain. It has also been shown to produce antinociceptive effects in humans, with some studies reporting a greater analgesic effect than morphine. N-(4-chlorobenzyl)-N'-(2-methylphenyl)ethanediamide has also been shown to produce side effects, including nausea, vomiting, and dizziness.
实验室实验的优点和局限性
N-(4-chlorobenzyl)-N'-(2-methylphenyl)ethanediamide has several advantages for lab experiments, including its potency and selectivity for the α4β2 nicotinic acetylcholine receptor. However, its side effects and potential for abuse make it difficult to use in human studies. Additionally, N-(4-chlorobenzyl)-N'-(2-methylphenyl)ethanediamide is a synthetic compound that requires specialized equipment and expertise for its synthesis and purification.
未来方向
There are several future directions for research on N-(4-chlorobenzyl)-N'-(2-methylphenyl)ethanediamide. One area of interest is the development of more potent and selective nicotinic acetylcholine receptor agonists for the treatment of pain and addiction. Another area of interest is the development of non-opioid pain relievers that can be used in conjunction with N-(4-chlorobenzyl)-N'-(2-methylphenyl)ethanediamide to provide more effective pain relief with fewer side effects. Finally, further research is needed to fully understand the mechanisms of action and potential side effects of N-(4-chlorobenzyl)-N'-(2-methylphenyl)ethanediamide.
合成方法
The synthesis of N-(4-chlorobenzyl)-N'-(2-methylphenyl)ethanediamide involves a multi-step process that begins with the reaction of 2-methylbenzylamine with 4-chlorobenzyl chloride to form N-(4-chlorobenzyl)-2-methylbenzylamine. This intermediate is then reacted with ethanediamine to yield N-(4-chlorobenzyl)-N'-(2-methylphenyl)ethanediamide, or N-(4-chlorobenzyl)-N'-(2-methylphenyl)ethanediamide. The final product is purified through recrystallization to obtain a high purity yield.
科学研究应用
N-(4-chlorobenzyl)-N'-(2-methylphenyl)ethanediamide has been extensively studied for its potential use as a pain reliever. It has been shown to be effective in treating various types of pain, including neuropathic pain, acute pain, and chronic pain. N-(4-chlorobenzyl)-N'-(2-methylphenyl)ethanediamide is also being studied for its potential use in treating addiction and withdrawal symptoms associated with opioid use.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-4-2-3-5-14(11)19-16(21)15(20)18-10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGJSBXWTRHLPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-isobutyryl-3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5051048.png)
![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B5051051.png)
![4-allyl-2-methoxy-1-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5051060.png)
![N-{2-[(4-hydroxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}acetamide hydrobromide](/img/structure/B5051064.png)

![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5051087.png)

![1-benzyl-4-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B5051095.png)
![4-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-1-(tetrahydro-2H-pyran-4-yl)piperidine](/img/structure/B5051098.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5051101.png)



![5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5051125.png)